5-Iodoisoindoline
Overview
Description
5-Iodoisoindoline is an organic compound characterized by an isoindoline core structure with an iodine atom attached at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodoisoindoline typically involves the iodination of isoindoline. One common method is the direct iodination of isoindoline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow iodination processes. These methods ensure consistent product quality and higher yields. The choice of solvent, temperature, and reaction time are optimized to achieve maximum efficiency and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Iodoisoindoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The isoindoline core can be oxidized to form isoindoline-1,3-dione derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form isoindoline derivatives with different substitution patterns using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (acetonitrile, ethanol), and catalysts (copper(I) iodide).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, acetic acid).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products:
- Substitution reactions yield various isoindoline derivatives depending on the nucleophile used.
- Oxidation reactions produce isoindoline-1,3-dione derivatives.
- Reduction reactions result in different isoindoline derivatives with altered substitution patterns.
Scientific Research Applications
5-Iodoisoindoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Isoindoline derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Some derivatives exhibit pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.
Industry: Used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Iodoisoindoline and its derivatives depends on the specific application. In biological systems, these compounds may interact with molecular targets such as enzymes, receptors, or DNA. The iodine atom can enhance the compound’s binding affinity and specificity for its target, leading to increased biological activity. The exact pathways involved vary based on the derivative and its intended use.
Comparison with Similar Compounds
Isoindoline: The parent compound without the iodine substitution.
Isoindoline-1,3-dione: An oxidized form of isoindoline with carbonyl groups at positions 1 and 3.
5-Bromoisoindoline: A similar compound with a bromine atom instead of iodine at the 5-position.
Uniqueness: 5-Iodoisoindoline is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom’s size and electronegativity can enhance the compound’s interactions with various molecular targets, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
5-iodo-2,3-dihydro-1H-isoindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDJKTRBNHCJNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70727833 | |
Record name | 5-Iodo-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70727833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905274-25-1 | |
Record name | 5-Iodo-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70727833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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